molecular formula C14H20N4O2 B2610195 2-Hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one CAS No. 852399-73-6

2-Hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one

Cat. No.: B2610195
CAS No.: 852399-73-6
M. Wt: 276.34
InChI Key: ZQRGYPIJZHGLHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one is a chemical compound with the molecular formula C14H20N4O2 . It has an average mass of 276.334 Da and a monoisotopic mass of 276.158630 Da .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 438.0±47.0 °C at 760 mmHg, and a flash point of 218.7±29.3 °C . It has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 80 Å2, and it has a molar refractivity of 75.8±0.5 cm3 .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Synthesis of Quinazolin-4(3H)-one Derivatives : This compound serves as a starting material or intermediate in the synthesis of various derivatives. For example, the synthesis of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones involves reacting the amino group of a similar compound with a variety of aldehydes and ketones (Alagarsamy et al., 2011). This approach is a common theme in the synthesis of quinazolin-4(3H)-one derivatives, indicating the versatility of the compound in medicinal chemistry.

  • Potential Analgesic and Anti-inflammatory Activities : Several studies have explored the analgesic and anti-inflammatory potential of synthesized derivatives. For instance, the compound 2-(1-methyl butylidene-hydrazino)-3-(3-methoxyphenyl)-3H-quinazolin-4-one showed significant analgesic activity, while 2-(1-ethyl propylidene-hydrazino)-3-(3-methyoxyphenyl)-3H-quinazolin-4-one demonstrated potent anti-inflammatory activity in a study (Alagarsamy et al., 2008). These findings suggest that derivatives of 2-Hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one may have therapeutic potential, although further research would be needed to confirm this.

  • Exploration of Different Substituents : Research has also delved into how different substituents on the quinazolin-4(3H)-one framework affect biological activity. For instance, the introduction of groups like -OCH3, -OH, and -Cl to the heterocyclic framework was found to enhance antibacterial and antifungal activities in synthesized compounds (Deshmukh et al., 2010). This suggests a wide scope for chemical modification and the potential discovery of new therapeutic agents.

Safety and Hazards

When handling this compound, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Properties

IUPAC Name

2-hydrazinyl-3-(3-propan-2-yloxypropyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-10(2)20-9-5-8-18-13(19)11-6-3-4-7-12(11)16-14(18)17-15/h3-4,6-7,10H,5,8-9,15H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRGYPIJZHGLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=CC=CC=C2N=C1NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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